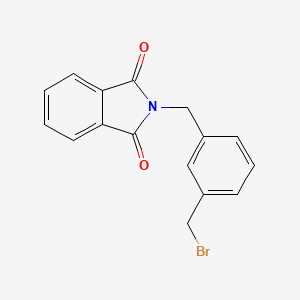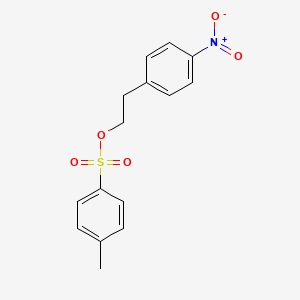
4-Nitrophenethyl tosylate
Overview
Description
4-Nitrophenethyl tosylate is an organic compound with the molecular formula C15H15NO5S. It is a derivative of phenethyl alcohol, where the hydroxyl group is replaced by a tosylate group, and a nitro group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
4-Nitrophenethyl tosylate can be synthesized through the tosylation of 4-nitrophenethyl alcohol. The reaction typically involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired tosylate ester .
Industrial production methods for tosylates generally involve similar procedures but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
4-Nitrophenethyl tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Scientific Research Applications
4-Nitrophenethyl tosylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: This compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 4-nitrophenethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the displacement by nucleophiles, leading to the formation of new bonds. The nitro group can also participate in redox reactions, undergoing reduction to form amino derivatives .
Comparison with Similar Compounds
4-Nitrophenethyl tosylate can be compared with other tosylate esters and nitro-substituted compounds:
Phenethyl tosylate: Similar to this compound but lacks the nitro group.
4-Nitrophenethyl bromide: Contains a bromide leaving group instead of a tosylate.
4-Nitrophenethyl mesylate: Similar to the tosylate but with a mesylate leaving group.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations.
Properties
IUPAC Name |
2-(4-nitrophenyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-12-2-8-15(9-3-12)22(19,20)21-11-10-13-4-6-14(7-5-13)16(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMBDNFTAICOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288462 | |
| Record name | 4-NITROPHENETHYL TOSYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6948-72-7 | |
| Record name | NSC55907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENETHYL TOSYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00288462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
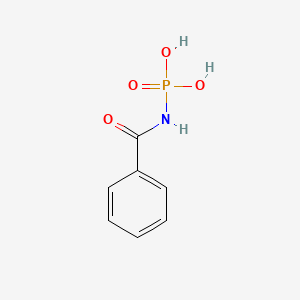
![[3-[2-Methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxy-2,2-bis[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]oxymethyl]propyl] 2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoate](/img/structure/B8019120.png)
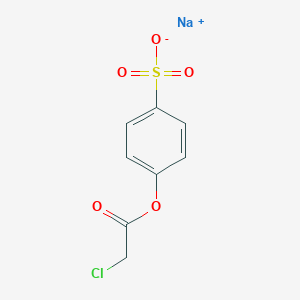
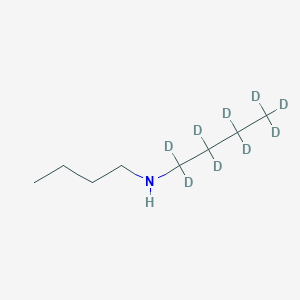
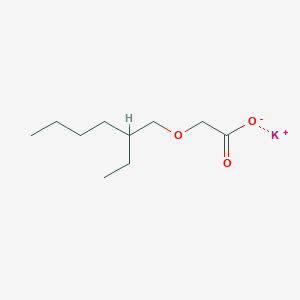
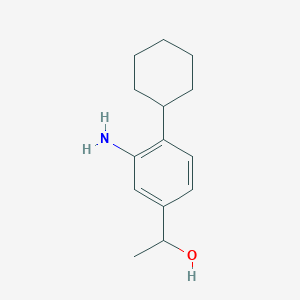
![[4,5-bis(ethoxycarbonyl)-1,3-thiazol-2-yl]azanium;bromide](/img/structure/B8019157.png)
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
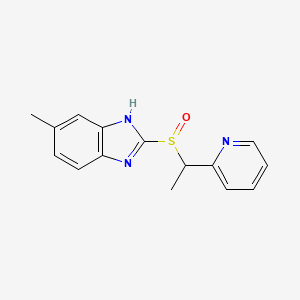
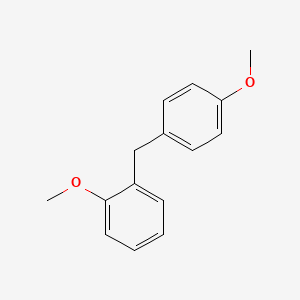

![2-[4-[2-(benzylamino)ethoxy]phenyl]-N-methylacetamide](/img/structure/B8019203.png)
![ethyl 2-[(2E)-2-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydrazinyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B8019208.png)
